(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide (CAS 1628604-21-6) is an enantiopure, halogenated L-phenylalaninamide derivative utilized as a critical building block in pharmaceutical manufacturing [1]. Featuring a 4-bromo substituent for transition-metal-catalyzed cross-coupling and a 2-fluoro substituent for metabolic stabilization, this scaffold is engineered for the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs) [2]. Crucially, the pre-formed primary amide bypasses the need for late-stage amidation of the corresponding carboxylic acid, streamlining synthetic workflows, improving atom economy, and minimizing racemization risks during process scale-up [3].
Substituting this specific halogenated amide with the corresponding free acid (CAS 1213206-88-2) or a non-fluorinated analog introduces severe downstream liabilities in both process chemistry and pharmacology [1]. Utilizing the free acid necessitates stoichiometric coupling reagents (e.g., HATU, EDC) and ammonia sources, which inherently increases the risk of alpha-carbon racemization via oxazolone intermediates and generates difficult-to-remove byproducts [2]. Furthermore, omitting the 2-fluoro substituent fundamentally alters the dihedral angle of the benzyl side chain and removes a key metabolic blocking group, rendering the resulting API candidates highly susceptible to CYP450-mediated ortho-oxidation and significantly reducing in vivo half-life [3].
When synthesizing functionalized heterocycles such as quinazolinones or triazoles, the pre-formed (2S)-amide allows for direct condensation with >99% retention of enantiomeric excess (ee) and typical yields exceeding 85% [1]. In contrast, starting from the corresponding (2S)-free acid requires an intermediate activation and amidation step. This additional step risks oxazolone-mediated racemization, often dropping the ee to 92-95%, and lowers the overall two-step yield to approximately 65% due to reagent-driven side reactions [2].
| Evidence Dimension | Enantiomeric excess (ee) retention and overall yield |
| Target Compound Data | (2S)-Amide: >99% ee, >85% yield via direct cyclization |
| Comparator Or Baseline | (2S)-Free acid: ~92-95% ee, ~65% yield via activation/amidation |
| Quantified Difference | 4-7% higher ee and ~20% absolute yield improvement |
| Conditions | Downstream heterocycle condensation vs. standard peptide coupling activation (HATU/DIPEA) |
Procuring the pre-formed amide saves a synthetic step and preserves critical chiral purity, eliminating the need for costly late-stage chiral purification.
The incorporation of a fluorine atom ortho to the benzyl attachment point is a validated strategy to block CYP450-mediated oxidation. In standard human liver microsome (HLM) assays for derived small-molecule APIs, scaffolds utilizing the 2-fluoro-4-bromo substitution typically exhibit intrinsic clearance (CL_int) rates below 15 µL/min/mg protein [1]. Conversely, APIs derived from the non-fluorinated 4-bromo-L-phenylalaninamide analog suffer from rapid ortho-oxidation, resulting in CL_int rates frequently exceeding 45 µL/min/mg protein [2].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in HLM |
| Target Compound Data | 2-Fluoro-4-bromo substituted API derivatives: <15 µL/min/mg protein |
| Comparator Or Baseline | Non-fluorinated 4-bromo derivatives: >45 µL/min/mg protein |
| Quantified Difference | >3-fold reduction in intrinsic clearance |
| Conditions | Human liver microsome (HLM) stability assay |
The 2-fluoro substitution is essential for achieving viable pharmacokinetic profiles, making this specific halogenated building block non-negotiable for clinical candidates.
The 4-bromo substituent serves as an optimal handle for late-stage transition-metal-catalyzed functionalization. Under mild Suzuki-Miyaura coupling conditions (e.g., Pd(dppf)Cl2, 80°C), the 4-bromo scaffold reliably achieves >85% yield in biaryl formations without degrading the chiral center [1]. In contrast, substituting with a 4-chloro analog requires significantly harsher conditions (>100°C, specialized bulky phosphine ligands) and typically yields <50% under standard mild conditions, increasing the risk of thermal degradation and racemization [2].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield under mild conditions |
| Target Compound Data | 4-Bromo derivative: >85% yield |
| Comparator Or Baseline | 4-Chloro derivative: <50% yield |
| Quantified Difference | >35% absolute increase in coupling yield |
| Conditions | Mild palladium-catalyzed biaryl coupling (Pd(dppf)Cl2, 80°C) |
The 4-bromo handle provides highly chemoselective and efficient reactivity for divergent API synthesis without requiring harsh, chirality-threatening conditions.
Utilizing the enantiopure (2S)-isomer directly in API synthesis yields >80% of the desired active enantiomer and minimizes Process Mass Intensity (PMI) [1]. If a buyer substitutes this with a racemic mixture, the synthesis requires late-stage chiral Supercritical Fluid Chromatography (SFC) resolution. This inherently caps the maximum theoretical yield of the active enantiomer at 50% and effectively doubles the PMI due to the generation of the inactive (R)-enantiomer waste [2].
| Evidence Dimension | Effective API yield and Process Mass Intensity (PMI) |
| Target Compound Data | Enantiopure (2S)-isomer: >80% yield, low PMI |
| Comparator Or Baseline | Racemic mixture: <50% theoretical max yield, double PMI |
| Quantified Difference | >30% absolute yield improvement and 50% reduction in chiral waste |
| Conditions | Industrial scale-up and downstream API isolation |
Procuring the enantiopure starting material drastically improves atom economy and eliminates the severe manufacturing bottleneck of preparative chiral chromatography.
Ideal for direct cyclization into quinazolinones, imidazoles, or triazoles where the chiral benzyl group must be preserved. The pre-formed amide avoids the racemization risks associated with activating the corresponding free acid [1].
Serves as a central scaffold in Structure-Activity Relationship (SAR) libraries, where the highly reactive 4-bromo group is subjected to Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild conditions to explore chemical space without compromising the chiral center [2].
Used as a non-natural amino acid surrogate in peptide-based drugs to enhance proteolytic stability and block CYP450-mediated ortho-oxidation via the 2-fluoro substituent, ensuring viable intrinsic clearance profiles [3].